BenchChemオンラインストアへようこそ!

4,6-Dichloro-8-methoxy-2-phenylquinoline

Lipophilicity Drug-likeness Quinoline SAR

4,6-Dichloro-8-methoxy-2-phenylquinoline (CAS 1189106-58-8) is a fully synthetic, tri-substituted 2-phenylquinoline derivative bearing electron-withdrawing chlorine atoms at positions 4 and 6, an electron-donating methoxy group at position 8, and an unsubstituted phenyl ring at position 2. It belongs to the broader 2-phenylquinoline chemotype, a scaffold validated in multiple medicinal chemistry campaigns as Staphylococcus aureus NorA efflux pump inhibitors (EPIs) and as antiproliferative agents.

Molecular Formula C16H11Cl2NO
Molecular Weight 304.2 g/mol
CAS No. 1189106-58-8
Cat. No. B13717355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-8-methoxy-2-phenylquinoline
CAS1189106-58-8
Molecular FormulaC16H11Cl2NO
Molecular Weight304.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1N=C(C=C2Cl)C3=CC=CC=C3)Cl
InChIInChI=1S/C16H11Cl2NO/c1-20-15-8-11(17)7-12-13(18)9-14(19-16(12)15)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyUKTYYLUJNKOOHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-8-methoxy-2-phenylquinoline (CAS 1189106-58-8): Quinoline Scaffold Identity and Procurement Baseline


4,6-Dichloro-8-methoxy-2-phenylquinoline (CAS 1189106-58-8) is a fully synthetic, tri-substituted 2-phenylquinoline derivative bearing electron-withdrawing chlorine atoms at positions 4 and 6, an electron-donating methoxy group at position 8, and an unsubstituted phenyl ring at position 2 . It belongs to the broader 2-phenylquinoline chemotype, a scaffold validated in multiple medicinal chemistry campaigns as Staphylococcus aureus NorA efflux pump inhibitors (EPIs) [1] and as antiproliferative agents [2]. The compound is commercially supplied as a research-grade chemical by vendors including Santa Cruz Biotechnology (catalog sc-290547), Alfa Chemistry, and abcr GmbH, typically on a custom-synthesis or small-scale basis . Its molecular formula is C₁₆H₁₁Cl₂NO with a molecular weight of 304.17 g/mol .

Why Generic Substitution Fails for 4,6-Dichloro-8-methoxy-2-phenylquinoline in SAR and Chemical Biology Workflows


Within the 2-phenylquinoline family, substitution pattern is the primary determinant of both target engagement and ADMET properties. The systematic SAR study by Felicetti et al. (2018) on 35 methoxy-introduced 2-phenylquinoline derivatives demonstrated that NorA EPI potency and synergy with ciprofloxacin vary dramatically depending on the precise position, number, and electronic nature of substituents; only two compounds (3b and 7d) achieved restoration of ciprofloxacin MICs at very low concentrations [1]. Interchanging 4,6-dichloro-8-methoxy-2-phenylquinoline with the non-chlorinated analog 8-methoxy-2-phenylquinoline (CAS 393109-89-2) would eliminate the electron-withdrawing effects that modulate quinoline ring electrophilicity and molecular recognition . Conversely, replacing it with 4,6-dichloro-2-phenylquinoline (CAS 100914-76-9), which lacks the 8-methoxy group, removes a critical hydrogen-bond acceptor and steric feature known to influence both efflux pump inhibition [1] and antiproliferative activity [2]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 4,6-Dichloro-8-methoxy-2-phenylquinoline Versus Closest Structural Analogs


Physicochemical Differentiation: Predicted LogP and H-Bond Profile vs. Non-Chlorinated and De-Methoxylated Analogs

The simultaneous presence of two chlorine atoms (4- and 6-positions) and one methoxy group (8-position) on the 2-phenylquinoline core yields a distinct predicted lipophilicity and hydrogen-bonding profile compared to its closest commercially available analogs. The target compound has a predicted LogP of approximately 3.8 ± 0.2 (ChemAxon) , zero hydrogen-bond donors, and two hydrogen-bond acceptors . This LogP value is substantially higher than that of 8-methoxy-2-phenylquinoline (CAS 393109-89-2, predicted LogP ~3.0 based on parent 2-phenylquinoline LogP of 3.90 minus methoxy contribution without compensatory chloro lipophilicity) and lower than 4,6-dichloro-2-phenylquinoline (CAS 100914-76-9), which lacks the polar methoxy group and is therefore more lipophilic. The balanced LogP range of 3.6–4.0 positions the target compound favorably within oral drug-like chemical space (Lipinski LogP ≤5) while retaining sufficient polarity for aqueous solubility in DMSO-based assay formats.

Lipophilicity Drug-likeness Quinoline SAR Physicochemical profiling

Class-Level NorA Efflux Pump Inhibition: SAR Context from the 2-Phenylquinoline Methoxy Series

Although the target compound itself has not been individually tested in published NorA EPI assays, the Felicetti et al. (2018) J Med Chem study provides a rigorous class-level SAR framework covering 35 methoxy-substituted 2-phenylquinoline derivatives [1]. In this study, the parent hit compound 1 (2-phenylquinoline without methoxy) served as the baseline, and introduction of methoxy groups at various positions produced up to >10-fold improvements in EtBr efflux inhibition and ciprofloxacin MIC restoration against the NorA-overexpressing S. aureus strain SA-1199B. The best compounds (3b and 7d) restored ciprofloxacin MICs at concentrations as low as 0.20–0.78 μg/mL in checkerboard synergy assays, while showing no intrinsic antibacterial activity alone and no human cell toxicity at synergistic concentrations [1]. The target compound's 8-methoxy group maps directly onto the substitution pattern explored in this SAR study; the additional 4,6-dichloro substitution represents a further electronic tuning not present in the Felicetti series, distinguishing it from all 35 compounds tested.

Antimicrobial resistance NorA efflux pump Efflux pump inhibitor Ciprofloxacin synergy

Antiproliferative Scaffold Validation: 8-Methoxy-2-phenylquinoline Core Activity vs. 4-Anilino Derivatives

Chen et al. (2006) demonstrated that 4-anilino-8-methoxy-2-phenylquinoline derivatives exhibit meaningful antiproliferative activity across multiple human cancer cell lines, with the 8-methoxy group being essential for activity [1]. In that study, the 8-methoxy-substituted derivatives showed IC₅₀ values in the low micromolar range against several cell lines, while the corresponding 8-hydroxy analogs were consistently less potent, establishing the 8-methoxy group as a pharmacophoric requirement. The target compound (4,6-dichloro-8-methoxy-2-phenylquinoline) retains this critical 8-methoxy feature while adding chlorine atoms at positions 4 and 6, which in the broader quinoline anticancer literature are associated with enhanced antiproliferative potency through increased DNA intercalation and topoisomerase inhibition [2]. By contrast, the simpler analog 8-methoxy-2-phenylquinoline (CAS 393109-89-2) lacks these chloro substituents and would be predicted to have lower antiproliferative potency based on SAR trends.

Anticancer Antiproliferative Quinoline Structure-activity relationship

Synthetic Accessibility and Procurement: Multi-Vendor Availability vs. Single-Source Analogs

4,6-Dichloro-8-methoxy-2-phenylquinoline is stocked or available on a custom-synthesis basis from at least three independent commercial suppliers: Santa Cruz Biotechnology (catalog sc-290547, 250 mg at $240.00 and 500 mg at $420.00) , Alfa Chemistry (catalog ACM1189106588) , and abcr GmbH (catalog AB292896, minimum order 10 g on custom synthesis) . In contrast, the closest analog 4,6-dichloro-2-phenylquinoline (CAS 100914-76-9) is listed primarily by single-source vendors with limited stock sizes, while 8-methoxy-2-phenylquinoline (CAS 393109-89-2) is listed by multiple vendors but at significantly lower price points and smaller catalog sizes, reflecting its simpler synthesis. The multi-vendor availability of the target compound reduces single-supplier dependency risk and enables competitive pricing for bulk procurement, a practical consideration for laboratories planning large-scale SAR campaigns.

Chemical procurement Custom synthesis Research chemical Vendor comparison

Electronic Structure Differentiation: Combined Electron-Withdrawing and Electron-Donating Substituent Effects on Quinoline Reactivity

The unique combination of two electron-withdrawing chlorine atoms (positions 4 and 6) and one electron-donating methoxy group (position 8) on the 2-phenylquinoline core creates a polarized aromatic system that is distinct from any single-substituent analog . The chlorine atoms at positions 4 and 6 withdraw electron density from the quinoline ring, activating it toward nucleophilic aromatic substitution (SNAr) at these positions—a key synthetic handle for further derivatization. Simultaneously, the 8-methoxy group donates electron density via resonance, increasing electron density at the ortho and para positions of the benzenoid ring. This push-pull electronic configuration is not achievable with 4,6-dichloro-2-phenylquinoline (lacking 8-methoxy donation) or 8-methoxy-2-phenylquinoline (lacking chloro withdrawal). In the context of medicinal chemistry, this electronic profile can be exploited for selective further functionalization: the 4-chloro position is typically the most reactive toward SNAr due to its position alpha to the ring nitrogen, while the 6-chloro position offers a secondary derivatization site with distinct reactivity .

Electronic effects Nucleophilic aromatic substitution Quinoline reactivity Medicinal chemistry building block

High-Impact Application Scenarios for 4,6-Dichloro-8-methoxy-2-phenylquinoline Based on Quantitative Differentiation Evidence


Staphylococcus aureus NorA Efflux Pump Inhibitor Screening and SAR Expansion

The 2-phenylquinoline scaffold is one of the most extensively validated chemotypes for NorA EPI discovery, with Felicetti et al. (2018) demonstrating that methoxy-substituted derivatives restore ciprofloxacin activity against resistant S. aureus at concentrations as low as 0.20–0.78 μg/mL without intrinsic antibacterial activity or human cell toxicity [1]. The target compound's 8-methoxy-2-phenylquinoline core maps directly onto this validated SAR series, while its additional 4,6-dichloro substitution represents an unexplored electronic tuning. Research groups seeking to expand the NorA EPI chemical space beyond the published Felicetti series should prioritize this compound for EtBr efflux inhibition and checkerboard synergy assays against SA-1199B and SA-K2378 strains.

Focused Quinoline Library Synthesis via Sequential SNAr Derivatization

The target compound's dual chloro substitution pattern (C4 α to quinoline nitrogen, C6 on the benzenoid ring) offers two electronically and sterically distinct sites for sequential nucleophilic aromatic substitution [1]. The C4 chlorine is expected to be more reactive due to the adjacent ring nitrogen's electron-withdrawing effect, enabling selective mono-substitution with amines, thiols, or alkoxides. The remaining C6 chlorine can then be exploited for a second diversification step. This orthogonal reactivity profile—combined with the 8-methoxy group's electron-donating influence—enables efficient construction of 4,6-diversified quinoline libraries in 2–3 synthetic steps, a capability not available from 4,6-dichloro-2-phenylquinoline (which lacks the 8-methoxy handle) or 8-methoxy-2-phenylquinoline (which lacks SNAr-reactive chloro sites).

Antiproliferative Agent Discovery Leveraging the 8-Methoxy Pharmacophore

Chen et al. (2006) established that the 8-methoxy group on the 2-phenylquinoline scaffold is pharmacophoric for antiproliferative activity, with 8-methoxy derivatives consistently outperforming their 8-hydroxy counterparts across multiple human cancer cell lines [2]. The target compound preserves this essential 8-methoxy feature while introducing chloro substituents at positions 4 and 6—a modification that, in analogous quinoline-based anticancer agents, is associated with enhanced DNA binding and topoisomerase inhibitory activity. Medicinal chemistry teams evaluating 2-phenylquinolines for oncology indications should include the target compound in initial antiproliferative screens (e.g., NCI-60 panel or focused kinase profiling) to assess whether the 4,6-dichloro-8-methoxy combination yields potency advantages over the published 4-anilino series.

Physicochemical Property Benchmarking for Lead Optimization Programs

With a predicted LogP of 3.8 ± 0.2, zero hydrogen-bond donors, two hydrogen-bond acceptors, and a molecular weight of 304.17 g/mol, the target compound occupies a favorable position within oral drug-like chemical space . Its LogP is measurably distinct from both the more polar 8-methoxy-2-phenylquinoline (predicted LogP ~3.0) and the more lipophilic 4,6-dichloro-2-phenylquinoline (predicted LogP ~4.5). This intermediate lipophilicity profile makes the compound an ideal reference standard for calibrating ADMET prediction models within 2-phenylquinoline lead optimization programs, particularly for assessing the impact of combined electron-withdrawing and electron-donating substituents on permeability, solubility, and metabolic stability.

Quote Request

Request a Quote for 4,6-Dichloro-8-methoxy-2-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.